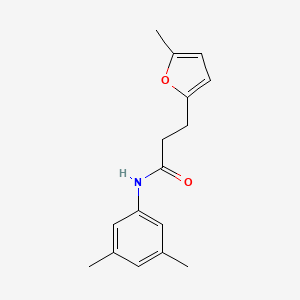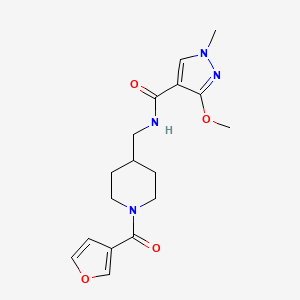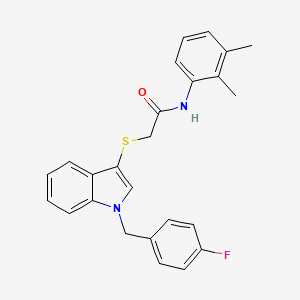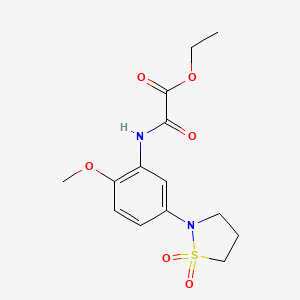
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as DMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DMFP is a synthetic compound that is produced through a specific synthesis method, which will be discussed in This paper will also explore the scientific research applications of DMFP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Antidepressant Potential
- 3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A study described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which were identified as potential antidepressants with reduced side effects. These compounds were synthesized using Michael addition and showed potency equivalent to imipramine, a standard antidepressant, in animal assays (Bailey et al., 1985).
Photoreactions in Organic Chemistry
- Photoreactions of N,N-dimethylpyruvamide : A study investigated the photoreactions of N,N-dimethylpyruvamide in different alcohols, producing various products through photoreactions. This research can provide insights into similar reactions that N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide might undergo (Shima et al., 1984).
Molecular Structure and Networking
- Structures of Extended Networks of Transition-Metal Ions : Research on the structural characterization of complexes involving similar compounds can inform the potential structural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide. These studies reveal the impact of methyl substituents on the resulting network structures (Armentano et al., 2006).
Neurokinin-1 Receptor Antagonist
- Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A study developed an orally active, water-soluble neurokinin-1 receptor antagonist. The findings from this research could provide a framework for developing similar receptor antagonists using N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide (Harrison et al., 2001).
Palladium(II) Chloride Complexes
- Complexes with Palladium(II) Chloride : Research on palladium(II) chloride complexes with similar ligands can shed light on the potential of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide to form similar complexes. These complexes have implications in catalysis and material science (Palombo et al., 2019).
Agricultural Applications
- Propanil Plus Methyl Parathion on Rice : This study on the effects of propanil on rice yields insights into the potential agricultural applications of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide, particularly in herbicidal formulations (Wills & Street, 1988).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIMMAALTFIADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328645 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
878683-23-9 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)




![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935525.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)
